molecular formula C10H15NO B1512291 rac Pholedrine-d3 CAS No. 1286498-19-8

rac Pholedrine-d3

Cat. No.: B1512291
CAS No.: 1286498-19-8
M. Wt: 168.25 g/mol
InChI Key: SBUQZKJEOOQSBV-BMSJAHLVSA-N
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Description

rac Pholedrine-d3 is an organic compound with the molecular formula C10H15NO. It is a derivative of phenol and contains a methylamino group attached to a propyl chain. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac Pholedrine-d3 typically involves the reaction of phenol with a suitable alkylating agent. One common method is the alkylation of phenol with 2-bromo-1-(methylamino)propane under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

rac Pholedrine-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

rac Pholedrine-d3 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of rac Pholedrine-d3 involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac Pholedrine-d3 is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties

Properties

CAS No.

1286498-19-8

Molecular Formula

C10H15NO

Molecular Weight

168.25 g/mol

IUPAC Name

4-[2-(trideuteriomethylamino)propyl]phenol

InChI

InChI=1S/C10H15NO/c1-8(11-2)7-9-3-5-10(12)6-4-9/h3-6,8,11-12H,7H2,1-2H3/i2D3

InChI Key

SBUQZKJEOOQSBV-BMSJAHLVSA-N

SMILES

CC(CC1=CC=C(C=C1)O)NC

Isomeric SMILES

[2H]C([2H])([2H])NC(C)CC1=CC=C(C=C1)O

Canonical SMILES

CC(CC1=CC=C(C=C1)O)NC

Origin of Product

United States

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